![molecular formula C50H50ClN7O13 B10854448 N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid](/img/structure/B10854448.png)
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCT367766 (formic) is an orally active protein degrader and a Cereblon-based pirin-targeting proteolysis-targeting chimera (PROTAC). It is a third-generation heterobifunctional compound that selectively targets pirin for degradation, effectively diminishing its protein expression at low concentrations. This compound demonstrates moderate affinity towards the CRBN-DDB1 complex, with an IC50 value of 490 nanomolar, and exhibits strong binding to recombinant pirin and CRBN, with dissociation constant values of 55 nanomolar and 120 nanomolar, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CCT367766 (formic) involves the conjugation of a ligand for the target protein (pirin) with a ligand for the E3 ubiquitin ligase Cereblon, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the Ligand for Pirin: This involves the preparation of a molecule that can specifically bind to pirin.
Synthesis of the Ligand for Cereblon: This involves the preparation of a molecule that can specifically bind to the Cereblon E3 ubiquitin ligase.
Linker Synthesis: The linker is synthesized to connect the two ligands.
Conjugation: The ligands are conjugated through the linker to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of CCT367766 (formic) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large quantities of the ligands and linker are synthesized in batches.
Purification: The synthesized compounds are purified using techniques such as chromatography.
Conjugation and Final Purification: The ligands are conjugated, and the final product is purified to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
CCT367766 (formic) undergoes several types of chemical reactions, including:
Binding Reactions: It binds to the target protein pirin and the E3 ubiquitin ligase Cereblon.
Degradation Reactions: It facilitates the ubiquitination and subsequent proteasomal degradation of pirin.
Common Reagents and Conditions
Binding Reactions: These reactions typically occur under physiological conditions, with the presence of the target protein and the E3 ligase.
Degradation Reactions: These reactions require the presence of ubiquitin, ATP, and the proteasome.
Major Products Formed
The major product formed from the degradation reaction is the ubiquitinated pirin, which is subsequently degraded by the proteasome into smaller peptides.
Aplicaciones Científicas De Investigación
CCT367766 (formic) has several scientific research applications, including:
Chemistry: It serves as a chemical tool for studying the functions of the largely unexplored protein pirin.
Biology: It is used to investigate the role of pirin in various biological processes.
Medicine: It has potential therapeutic applications in diseases where pirin is implicated, such as cancer.
Industry: It is used in the development of new PROTAC-based therapies and research tools.
Mecanismo De Acción
CCT367766 (formic) exerts its effects through the following mechanism:
Binding: The compound binds to both the target protein pirin and the E3 ubiquitin ligase Cereblon.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to pirin, tagging it for degradation.
Degradation: The ubiquitinated pirin is recognized and degraded by the proteasome, leading to a reduction in pirin protein levels.
Comparación Con Compuestos Similares
Similar Compounds
CCT367766: A similar compound that also targets pirin for degradation.
SR-1114: Another PROTAC that targets different proteins for degradation.
MS83: A PROTAC with a different target protein and E3 ligase.
Uniqueness
CCT367766 (formic) is unique due to its high specificity for pirin and its moderate affinity for the CRBN-DDB1 complex. Its ability to effectively degrade pirin at low concentrations makes it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C50H50ClN7O13 |
|---|---|
Peso molecular |
992.4 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid |
InChI |
InChI=1S/C49H48ClN7O11.CH2O2/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61;2-1-3/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61);1H,(H,2,3) |
Clave InChI |
URCCZTKAWRGCCY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



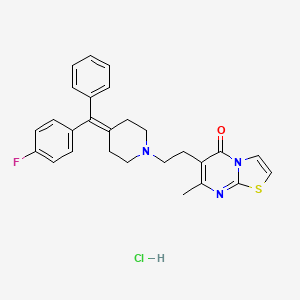
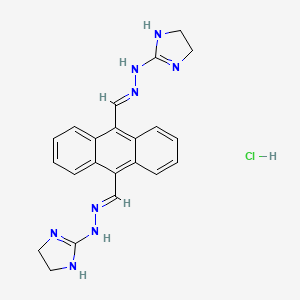
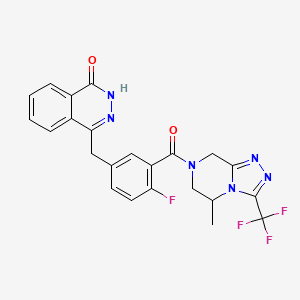
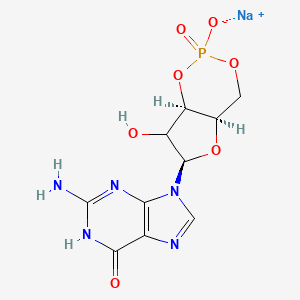
![magnesium;[(2R)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] phosphate;methane](/img/structure/B10854396.png)
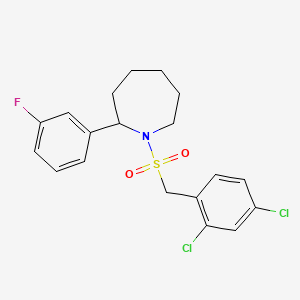
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854403.png)
![2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B10854413.png)
![5-[(6-chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B10854417.png)
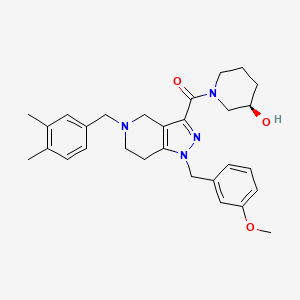
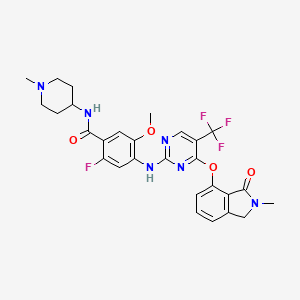

![3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide](/img/structure/B10854460.png)
